molecular formula C12H11N3O4 B12548352 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate CAS No. 160207-37-4

2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate

Cat. No.: B12548352
CAS No.: 160207-37-4
M. Wt: 261.23 g/mol
InChI Key: KAQMNQSQWWVXNR-UHFFFAOYSA-N
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Description

2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate is a complex organic compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a diazonium group, a methoxy group, and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require low temperatures and the presence of strong acids to stabilize the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo further reactions. These intermediates can interact with various molecular targets, leading to the formation of new compounds. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-methoxy-3-oxodeca-1,6,8-trien-1-olate
  • 2-Diazonio-1-methoxy-3-oxo-3-phenyl-1-propen-1-olate
  • 2-Diazonio-1-methoxy-3-oxo-3-(phenacylamino)prop-1-en-1-olate

Uniqueness

What sets 2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate apart from similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of the phenylethylamino group, in particular, adds to its versatility in forming various derivatives and intermediates.

Properties

CAS No.

160207-37-4

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

methyl 2-diazo-3-oxo-3-(phenacylamino)propanoate

InChI

InChI=1S/C12H11N3O4/c1-19-12(18)10(15-13)11(17)14-7-9(16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,17)

InChI Key

KAQMNQSQWWVXNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(=O)NCC(=O)C1=CC=CC=C1

Origin of Product

United States

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